molecular formula C14H13NO3 B1381246 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid CAS No. 1355200-80-4

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Cat. No. B1381246
M. Wt: 243.26 g/mol
InChI Key: JPQRFYWNNMSASJ-UHFFFAOYSA-N
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Description

The compound “6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid” is a complex organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 6th position with a benzyloxy group and at the 5th position with a methyl group. Additionally, a carboxylic acid functionality is present at the 3rd position of the pyridine ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it could potentially be synthesized through a series of organic reactions including nucleophilic substitution, reduction, and oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which is aromatic and planar. The benzyloxy and carboxylic acid groups are electron-withdrawing, which would impact the electron density and reactivity of the pyridine ring .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could undergo reactions such as esterification or amide formation. The benzyloxy group could potentially be cleaved under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group would make it capable of forming hydrogen bonds, which could impact its solubility and boiling point .

Scientific Research Applications

    Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : This is a type of carbon-carbon bond forming reaction . It’s widely used due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents .
    • Method : The process involves the use of a palladium catalyst to couple boronic acids with organic halides .
    • Results : This method has been successful in creating a variety of new compounds, and is particularly useful in the synthesis of complex organic molecules .

    Synthesis of Borinic Acid Derivatives

    • Field : Organic Chemistry
    • Application : Borinic acids and their chelate derivatives are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
    • Method : The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
    • Results : These methods have been successful in synthesizing a variety of borinic acids and their four-coordinated analogs .

Safety And Hazards

As with any chemical compound, handling “6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid” would require appropriate safety measures. It’s important to avoid contact with skin and eyes, and to avoid inhalation or ingestion .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

5-methyl-6-phenylmethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-7-12(14(16)17)8-15-13(10)18-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQRFYWNNMSASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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